2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone (also known as 2-[(4-methylphenyl)methyl]-6-phenyl-5-(piperidin-1-yl)-2,3-dihydropyridazin-3-one), focusing on six unique applications:
Antifungal Agents
Research has shown that compounds similar to 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone exhibit significant antifungal properties. These compounds are effective against a variety of phytopathogenic fungi, including Botrytis cinerea , Fusarium oxysporum , and Aspergillus spp. . This makes them potential candidates for developing new antifungal drugs for agricultural and medical applications.
Anticancer Agents
The structural framework of this compound suggests potential anticancer activity. Pyridazinone derivatives have been studied for their ability to inhibit the growth of cancer cells. The presence of the piperidine and phenyl groups in the molecule enhances its interaction with biological targets, making it a promising candidate for anticancer drug development .
Anti-inflammatory Agents
Pyridazinone derivatives are known for their anti-inflammatory properties. The compound’s ability to inhibit enzymes involved in the inflammatory process, such as cyclooxygenase (COX), makes it a potential therapeutic agent for treating inflammatory diseases. Research into similar compounds has shown promising results in reducing inflammation and pain .
Antiviral Agents
The structural features of this compound suggest potential antiviral activity. Pyridazinone derivatives have been explored for their ability to inhibit viral replication, making them candidates for the development of new antiviral drugs.
These applications highlight the versatility and potential of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone in various fields of scientific research. Each application area offers a unique opportunity for further exploration and development.
Green Synthesis of Potential Antifungal Agents Advances in the synthetic strategies of benzoxazoles Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2 : Antioxidant properties of pyridazinone derivatives : Antibacterial activity of pyridazinone derivatives : Neuroprotective effects of pyridazinone derivatives : Cardioprotective properties of pyridazinone derivatives : Antiviral activity of pyridazinone derivatives
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18-10-12-19(13-11-18)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)20-8-4-2-5-9-20/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTOWPPQJQTFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone |
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